molecular formula C11H11NO B1341345 6,8-Dimethyl-4-hydroxyquinoline CAS No. 203626-58-8

6,8-Dimethyl-4-hydroxyquinoline

Cat. No.: B1341345
CAS No.: 203626-58-8
M. Wt: 173.21 g/mol
InChI Key: ZZARGBMKKDISDN-UHFFFAOYSA-N
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Description

6,8-Dimethyl-4-hydroxyquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The structure of this compound includes a quinoline core with methyl groups at the 6 and 8 positions and a hydroxyl group at the 4 position, contributing to its unique chemical properties.

Scientific Research Applications

6,8-Dimethyl-4-hydroxyquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the synthesis of dyes, pigments, and other materials with specific electronic properties.

Safety and Hazards

The safety data sheet for 6,8-Dimethyl-4-hydroxyquinoline suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Compounds containing the 8-hydroxyquinoline moiety, such as 6,8-Dimethyl-4-hydroxyquinoline, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could also act as leads for the development of drugs against numerous diseases, including cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethyl-4-hydroxyquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid. For this compound, specific methylated aniline derivatives are used to introduce the methyl groups at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dimethyl-4-hydroxyquinoline undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced under specific conditions to yield tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorination agents, often in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Mechanism of Action

The biological activity of 6,8-Dimethyl-4-hydroxyquinoline is attributed to its ability to interact with various molecular targets. It can inhibit enzymes, bind to DNA, and disrupt cellular processes. The hydroxyl group plays a crucial role in its binding affinity and specificity, while the methyl groups influence its lipophilicity and cellular uptake. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Hydroxyquinoline: Lacks the methyl groups, leading to different chemical and biological properties.

    6-Methyl-4-hydroxyquinoline: Contains only one methyl group, affecting its reactivity and applications.

    8-Methyl-4-hydroxyquinoline: Similar to 6-Methyl-4-hydroxyquinoline but with the methyl group at a different position.

Uniqueness: 6,8-Dimethyl-4-hydroxyquinoline is unique due to the presence of two methyl groups, which significantly alter its chemical behavior and enhance its biological activity compared to its mono-methylated or non-methylated counterparts. This dual methylation pattern provides a balance between hydrophilicity and lipophilicity, making it a versatile compound for various applications.

Properties

IUPAC Name

6,8-dimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-5-8(2)11-9(6-7)10(13)3-4-12-11/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZARGBMKKDISDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588890
Record name 6,8-Dimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203626-58-8
Record name 6,8-Dimethyl-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203626-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 203626-58-8
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